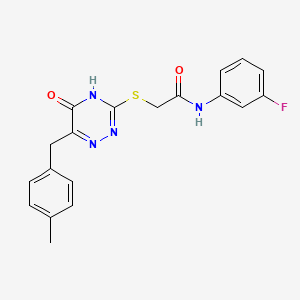
N-(3-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound with a complex structure that includes a triazine ring and various functional groups. This article explores its biological activities, including antimicrobial, antitumor, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18FN5O2S, with a molecular weight of approximately 399.4 g/mol. The presence of a fluorine atom and a thioether group enhances its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN5O2S |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 886958-91-4 |
Antimicrobial Activity
Research indicates that compounds containing triazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazine have shown effectiveness against various bacterial strains. In particular, the compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of similar triazine derivatives, it was found that modifications in the phenyl ring significantly influenced activity. Compounds with electron-withdrawing groups demonstrated enhanced antibacterial effects compared to those with electron-donating groups .
The minimum inhibitory concentration (MIC) values for selected compounds were reported as follows:
| Compound | MIC (µg/mL) |
|---|---|
| Compound A | 50 |
| Compound B | 25 |
| This compound | TBD |
Antitumor Activity
The antiproliferative effects of this compound have been investigated in various cancer cell lines. Studies reveal that similar triazine derivatives exhibit significant cytotoxicity against breast, colon, and lung cancer cell lines.
Findings on Antiproliferative Activity
Research has shown that compounds with structural similarities to N-(3-fluorophenyl)-2-acetamide can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| HCT116 (Colon Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress has been suggested as a pathway for the observed cytotoxic effects.
- Signal Transduction Pathways : The compound may influence pathways related to apoptosis and cell survival.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-5-7-13(8-6-12)9-16-18(26)22-19(24-23-16)27-11-17(25)21-15-4-2-3-14(20)10-15/h2-8,10H,9,11H2,1H3,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDPWRQLXMWJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













